molecular formula C21H21N3O3 B5755852 N-allyl-4-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

N-allyl-4-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

Cat. No. B5755852
M. Wt: 363.4 g/mol
InChI Key: HXQVAVQMCURDGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-4-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide, also known as AMB-17, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various research fields. AMB-17 belongs to the class of oxadiazole derivatives and has been synthesized using a unique method that involves the reaction of 4-methoxybenzoyl chloride with N-allyl-N-methylamine, followed by the reaction with 3-(3-methylphenyl)-1,2,4-oxadiazole-5-carbaldehyde.

Mechanism of Action

The mechanism of action of N-allyl-4-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes and proteins that are involved in cell proliferation and survival. This compound has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression. This compound has also been shown to inhibit the activity of heat shock protein 90 (HSP90), which is involved in the folding and stabilization of various proteins that are critical for cancer cell survival.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Studies have shown that this compound induces cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to inhibit the migration and invasion of cancer cells, which are essential for cancer metastasis. Additionally, this compound has been shown to reduce the expression of various proteins that are involved in cancer cell survival, such as Bcl-2 and survivin.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-allyl-4-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide in lab experiments is its potent anticancer activity against various cancer cell lines. This compound has also been shown to have low toxicity in normal cells, which makes it a promising candidate for the development of new anticancer drugs. However, one of the limitations of using this compound in lab experiments is its complex synthesis process, which requires careful control of reaction conditions and purification steps.

Future Directions

There are several future directions for the research on N-allyl-4-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide. One of the future directions is to investigate the mechanism of action of this compound in more detail. Understanding the mechanism of action of this compound will help in the development of new drugs that can target specific proteins and enzymes involved in cancer cell survival. Another future direction is to investigate the potential applications of this compound in other research fields, such as neurodegenerative diseases and infectious diseases. Additionally, future research can focus on the development of new synthetic methods for the synthesis of this compound that are more efficient and cost-effective.

Synthesis Methods

The synthesis of N-allyl-4-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide involves a multistep process that requires careful control of reaction conditions and purification steps. The first step involves the reaction of 4-methoxybenzoyl chloride with N-allyl-N-methylamine in the presence of a base such as triethylamine. This reaction results in the formation of N-allyl-4-methoxy-N-methylbenzamide. In the second step, the product obtained from the first step is reacted with 3-(3-methylphenyl)-1,2,4-oxadiazole-5-carbaldehyde in the presence of a base such as sodium hydride. This reaction results in the formation of this compound.

Scientific Research Applications

N-allyl-4-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide has been studied extensively for its potential applications in various research fields. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, which makes it a promising candidate for the development of new anticancer drugs.

properties

IUPAC Name

4-methoxy-N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-prop-2-enylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c1-4-12-24(21(25)16-8-10-18(26-3)11-9-16)14-19-22-20(23-27-19)17-7-5-6-15(2)13-17/h4-11,13H,1,12,14H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXQVAVQMCURDGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)CN(CC=C)C(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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